molecular formula C16H16N2S2 B2801537 N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-82-0

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2801537
CAS No.: 890962-82-0
M. Wt: 300.44
InChI Key: QJHGTMSTCQKFOD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound with a unique structure that includes a benzo[d]thiazole ring substituted with a 2,3-dimethylphenyl group and a methylthio group

Mechanism of Action

Target of Action

The primary target of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based QS signals in Chromobacterium violaceum . This receptor plays a crucial role in the quorum sensing (QS) mechanism, which is a system of stimulus and response correlated to population density.

Mode of Action

This compound interacts with its target by inhibiting the CviR receptor . This inhibition disrupts the QS mechanism, thereby affecting the communication and coordination among bacteria.

Biochemical Pathways

The compound’s action on the CviR receptor affects the QS mechanism, which is a key biochemical pathway in bacteria. This pathway is responsible for regulating various physiological activities, including virulence, biofilm formation, and antibiotic production .

Pharmacokinetics

Its potent inhibitory activity against the cvir receptor suggests that it may have good bioavailability and effective distribution within the bacterial cell .

Result of Action

The inhibition of the CviR receptor by this compound disrupts the QS mechanism in bacteria. This disruption can lead to a decrease in virulence, biofilm formation, and antibiotic production, thereby potentially making the bacteria more susceptible to antibiotic treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Electrophilic reagents: Nitric acid, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while electrophilic substitution could introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenyl group and a methylthio group on the benzo[d]thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-5-4-6-13(11(10)2)17-16-18-14-8-7-12(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGTMSTCQKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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